(2R,3S)-2-methyltetrahydrofuran-3-amine;hydrochloride is a chiral amine compound with the molecular formula CHClNO and a molecular weight of approximately 137.61 g/mol. This compound features a tetrahydrofuran ring substituted with a methyl group at the second carbon and an amino group at the third carbon, making it structurally unique among similar compounds. The hydrochloride salt form enhances its solubility in water, which is beneficial for various applications in research and industry .
One specific reaction involves the hydrogenation of N-benzyloxycarbonyl-3-aminotetrahydrofuran in the presence of palladium on activated carbon, leading to the formation of (2R,3S)-2-methyltetrahydrofuran-3-amine .
While specific biological activity data for (2R,3S)-2-methyltetrahydrofuran-3-amine;hydrochloride is limited, similar compounds have been studied for their potential pharmacological effects. Chiral amines often play significant roles in medicinal chemistry, acting as intermediates in the synthesis of pharmaceuticals. Their biological activities may include:
The synthesis of (2R,3S)-2-methyltetrahydrofuran-3-amine;hydrochloride can be achieved through several methods:
(2R,3S)-2-methyltetrahydrofuran-3-amine;hydrochloride is primarily used in:
Interaction studies involving (2R,3S)-2-methyltetrahydrofuran-3-amine;hydrochloride are essential for understanding its pharmacodynamics and pharmacokinetics. Research may focus on:
Several compounds share structural similarities with (2R,3S)-2-methyltetrahydrofuran-3-amine;hydrochloride. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
(S)-Tetrahydrofuran-3-amine hydrochloride | 204512-95-8 | 0.96 | Different stereochemistry |
Tetrahydrofuran-3-amine hydrochloride | 204512-94-7 | 0.96 | Non-chiral variant |
(R)-3-Aminotetrahydrofuran hydrochloride | 1072015-52-1 | 0.96 | Different stereoisomer |
N-Methyltetrahydrofuran-3-amine hydrochloride | 917882-94-1 | 0.79 | Contains a methyl group instead of an amino |
(2R,3R)-2-methyloxolan-3-amine hydrochloride | 2954726-16-8 | 0.79 | Different ring structure |
The uniqueness of (2R,3S)-2-methyltetrahydrofuran-3-amine;hydrochloride lies in its specific stereochemistry and functionalization pattern that may confer distinct biological properties compared to its analogs .